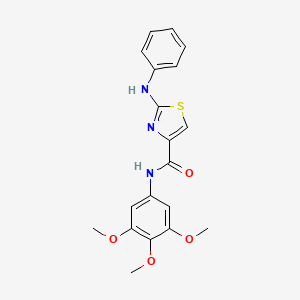

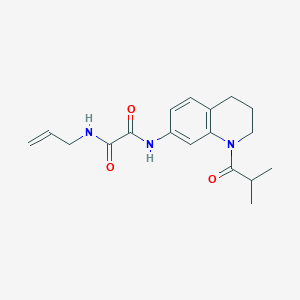

![molecular formula C8H12FI B2558180 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287335-04-8](/img/structure/B2558180.png)

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is a derivative of bicyclo[1.1.1]pentane, a high-value bioisostere for various groups . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .

Synthesis Analysis

The synthesis of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” involves radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes via directed bridgehead functionalization has also been reported .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is based on the bicyclo[1.1.1]pentane scaffold . The unique structure of this molecule has long fascinated organic and theoretical chemists due to its intriguing reactivity .Chemical Reactions Analysis

The reactivity of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” is governed by delocalization of electron density within the cage upon reaction . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

A significant avenue of research involves the synthesis of novel bicyclic compounds and their potential as catalysts. For instance, Goh et al. (2014) explored a new route to bicyclo[1.1.1]pentan-1-amine, highlighting the synthetic importance of related compounds in medicinal chemistry. This study underscored the versatility of bicyclic structures for scalable synthesis processes (Goh et al., 2014). Similarly, Kamiguchi et al. (2003) focused on the catalytic dehydrohalogenation of alkyl halides, including iodopentanes, showcasing the utility of certain metal halide clusters in synthesizing pentene derivatives from halogenated precursors (Kamiguchi et al., 2003).

Chemical Space Exploration

The exploration of novel chemical spaces through the synthesis of unique building blocks is a key area of interest. Goh and Adsool (2015) described an expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine via radical fluorination, showcasing the methodological advancements in accessing new and interesting molecular structures (Goh & Adsool, 2015).

Materials Science and Organic Chemistry

Research by Nugent et al. (2020) in the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes through iron-catalyzed Kumada cross-coupling introduces a novel approach to modifying bicyclic compounds for diverse applications, including drug design (Nugent et al., 2020).

Fluorination Techniques

Scott et al. (2005) explored room-temperature catalytic hydrodefluorination, indicating the potential of specific catalysts to modify C(sp3)-F bonds in compounds like fluoropentane, turning them into pentane. This research contributes to understanding the chemical reactivity and transformation of fluorinated compounds (Scott et al., 2005).

Direcciones Futuras

The future directions of “1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane” research could involve exploring new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . The development of a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives is also a significant challenge .

Mecanismo De Acción

Target of Action

It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of the compound, is often used as a bioisostere for various groups in drug discovery . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context.

Mode of Action

The compound is likely to interact with its targets through the bcp motif, which is known to offer high passive permeability, high water solubility, and improved metabolic stability .

Pharmacokinetics

Compounds containing the bcp motif are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane could potentially have favorable bioavailability.

Action Environment

It’s known that the bcp motif offers improved metabolic stability , suggesting that the compound could potentially maintain its efficacy and stability in various biological environments.

Propiedades

IUPAC Name |

1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNUBMUENOGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

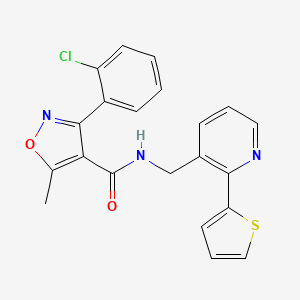

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)

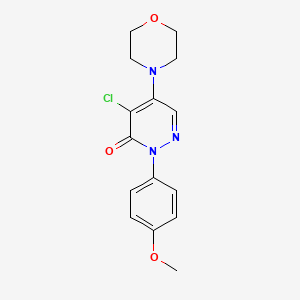

![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)

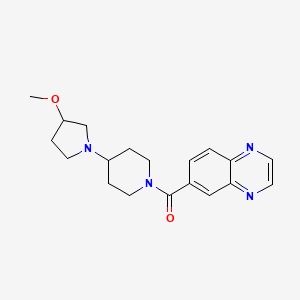

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2558109.png)

![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2558114.png)

![2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2558117.png)